molecular formula C15H22O3S B11712941 2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one CAS No. 94723-86-1

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one

Cat. No.: B11712941
CAS No.: 94723-86-1
M. Wt: 282.4 g/mol
InChI Key: CSALAITYIGZHHH-UHFFFAOYSA-N
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Description

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one is a complex organic compound characterized by the presence of hydroxyl and thiocarbonyl functional groups. These functional groups enable the compound to interact with other molecules through hydrogen bonding and sulfur-hydrogen interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of cyclohexanone with butyryl chloride in the presence of a base to form the butyryl derivative. This intermediate is then reacted with tetrahydrothiopyran under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated reaction systems .

Chemical Reactions Analysis

Types of Reactions

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one involves its interaction with molecular targets through hydrogen bonding and sulfur-hydrogen interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyryl-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one
  • 3-Hydroxy-2-(1-oxobutyl)-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one

Uniqueness

2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

94723-86-1

Molecular Formula

C15H22O3S

Molecular Weight

282.4 g/mol

IUPAC Name

2-(1-hydroxybutylidene)-5-(thian-3-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H22O3S/c1-2-4-12(16)15-13(17)7-11(8-14(15)18)10-5-3-6-19-9-10/h10-11,16H,2-9H2,1H3

InChI Key

CSALAITYIGZHHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C1C(=O)CC(CC1=O)C2CCCSC2)O

Origin of Product

United States

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